molecular formula C13H8ClN3O2 B2367398 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223889-44-8

5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2367398
CAS No.: 1223889-44-8
M. Wt: 273.68
InChI Key: NGIWITZPQYRZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: is a heterocyclic compound that features a pyridinone core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzohydrazide with 2-cyanopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction parameters is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
  • 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
  • 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Uniqueness

The unique combination of the chlorophenyl group and the oxadiazole ring in 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-3-1-2-8(6-10)12-16-13(19-17-12)9-4-5-11(18)15-7-9/h1-7H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIWITZPQYRZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.